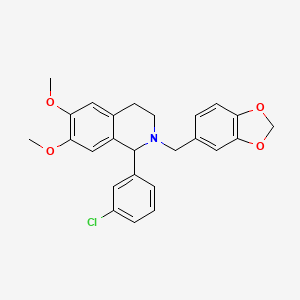![molecular formula C20H16BrNOS B4888855 N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4888855.png)
N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. This compound is also known as BPTM and has been synthesized using different methods.
作用機序
The mechanism of action of N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide involves the inhibition of the activity of the enzyme protein kinase CK2. This enzyme plays a crucial role in the regulation of various cellular processes, including cell growth, proliferation, and differentiation. The inhibition of this enzyme by BPTM leads to the induction of apoptosis in cancer cells and the potential therapeutic effects in neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide has various biochemical and physiological effects. This compound has been found to inhibit the activity of protein kinase CK2, which plays a crucial role in various cellular processes. Additionally, BPTM has also been found to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. Furthermore, BPTM has also been found to have potential therapeutic effects in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
The advantages of using N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide in lab experiments include its potential use in cancer research and the treatment of neurodegenerative disorders. Additionally, this compound has been found to have a high level of selectivity towards protein kinase CK2, which can lead to fewer off-target effects. However, the limitations of using BPTM in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are various future directions for the use of N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide in scientific research. One of the significant future directions is the development of BPTM as a potential therapeutic agent for the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and in clinical trials. Furthermore, the potential use of BPTM in combination with other drugs for the treatment of cancer and neurodegenerative disorders should also be explored.
Conclusion:
In conclusion, N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. This compound has been synthesized using different methods and has been found to have various scientific research applications, including cancer research and the treatment of neurodegenerative disorders. The mechanism of action of BPTM involves the inhibition of the activity of protein kinase CK2, which plays a crucial role in various cellular processes. While there are advantages to using this compound in lab experiments, further studies are needed to determine its safety and efficacy.
合成法
The synthesis of N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide has been carried out using different methods. One of the commonly used methods involves the reaction of 3-bromobenzaldehyde with thiophenol in the presence of sodium hydroxide to form 3-bromothiophenol. The 3-bromothiophenol is then reacted with benzyl chloroformate to form N-(3-bromophenyl) benzyl carbamate, which is then treated with thioanisole in the presence of a base to form N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide.
科学的研究の応用
N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide has been found to have various scientific research applications. One of the significant applications of this compound is in the field of cancer research. Studies have shown that BPTM can inhibit the growth of cancer cells by inducing apoptosis. Additionally, BPTM has also been found to have potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
N-(3-bromophenyl)-4-(phenylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNOS/c21-17-5-4-6-18(13-17)22-20(23)16-11-9-15(10-12-16)14-24-19-7-2-1-3-8-19/h1-13H,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMWLCYJQLJALA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dichloro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4888778.png)
![N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-(2-pyrazinyl)ethanamine](/img/structure/B4888788.png)
![5-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinecarboxamide](/img/structure/B4888798.png)

![1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B4888813.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2,5-difluorobenzyl)-4-methoxybenzamide](/img/structure/B4888818.png)
![2-{[3-(5-bromo-2-pyridinyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4888824.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B4888831.png)

![ethyl 5-methyl-4-[(4-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate hydrochloride](/img/structure/B4888841.png)
![2-amino-4-(4-ethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4888854.png)
![1-[4-(3-chlorophenoxy)butyl]-1H-imidazole](/img/structure/B4888863.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-methylglycinamide](/img/structure/B4888882.png)
![N-(3,4-dimethylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B4888885.png)